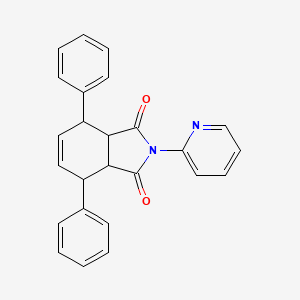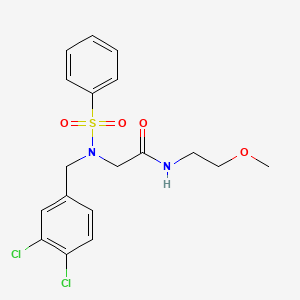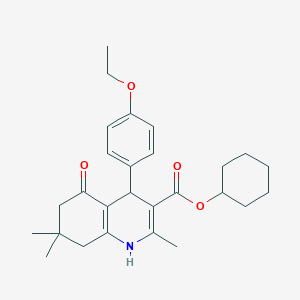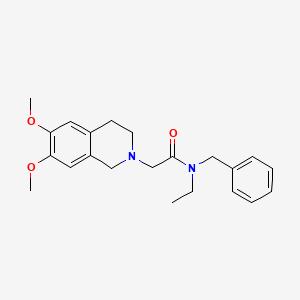![molecular formula C12H9BrN2O2S B12494708 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494708.png)
8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-bromo-8,8-dioxo-8λ6-thia-2-azatricyclo[7.4.0.0(2),7]trideca-1(9),6,10,12-tetraene-7-carbonitrile es un compuesto orgánico complejo caracterizado por su estructura tricíclica única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 12-bromo-8,8-dioxo-8λ6-thia-2-azatricyclo[7.4.0.0(2),7]trideca-1(9),6,10,12-tetraene-7-carbonitrile generalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de la estructura tricíclica principal, seguida de la introducción de los grupos funcionales bromo y dioxo. Las condiciones de reacción específicas, como la temperatura, la presión y el uso de catalizadores, son cruciales para garantizar el rendimiento y la pureza del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o de lotes a gran escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción pueden mejorar la eficiencia y la escalabilidad de la síntesis. Además, se emplean técnicas de purificación como la cristalización, la destilación y la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
12-bromo-8,8-dioxo-8λ6-thia-2-azatricyclo[7.4.0.0(2),7]trideca-1(9),6,10,12-tetraene-7-carbonitrile sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar átomos de oxígeno o reducir el estado de oxidación del compuesto.
Sustitución: Los átomos de halógeno, como el bromo, se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y varios nucleófilos y electrófilos. Las condiciones de reacción como la elección del disolvente, la temperatura y el pH se optimizan en función de la transformación deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir compuestos con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden introducir una amplia gama de nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
12-bromo-8,8-dioxo-8λ6-thia-2-azatricyclo[7.4.0.0(2),7]trideca-1(9),6,10,12-tetraene-7-carbonitrile tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se puede estudiar su posible actividad biológica, incluidas sus interacciones con enzimas y otras biomoléculas.
Medicina: La investigación puede explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos.
Industria: El compuesto se puede utilizar en la producción de productos químicos especiales, materiales y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 12-bromo-8,8-dioxo-8λ6-thia-2-azatricyclo[7.4.0.0(2),7]trideca-1(9),6,10,12-tetraene-7-carbonitrile implica su interacción con dianas y vías moleculares específicas. Estas interacciones pueden conducir a diversos efectos biológicos, como la inhibición o activación de enzimas, la modulación de las vías de señalización y los cambios en los procesos celulares. Los estudios detallados sobre el mecanismo de acción del compuesto pueden proporcionar información sobre sus posibles aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Compuestos similares
- 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylic acid
- 1-{12-bromo-8-thiatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaen-4-yl}ethan-1-one
- Ethyl 12-bromo-7,7-dioxo-5-phenyl-8-oxa-7$l{6}-thia-6-azatricyclo[7.4.0.0{2,6}]trideca-1(9),3,10,12-tetraene-4-carboxylate
Singularidad
La singularidad de 12-bromo-8,8-dioxo-8λ6-thia-2-azatricyclo[7.4.0.0(2),7]trideca-1(9),6,10,12-tetraene-7-carbonitrile radica en sus características estructurales específicas y grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su marco tricíclico y la presencia de grupos bromo y dioxo lo convierten en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H9BrN2O2S |
|---|---|
Peso molecular |
325.18 g/mol |
Nombre IUPAC |
8-bromo-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile |
InChI |
InChI=1S/C12H9BrN2O2S/c13-8-3-4-11-10(6-8)15-5-1-2-9(15)12(7-14)18(11,16)17/h3-4,6H,1-2,5H2 |
Clave InChI |
KFPCUWOJDXQCNL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(S(=O)(=O)C3=C(N2C1)C=C(C=C3)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,2-trimethyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propan-1-amine](/img/structure/B12494637.png)

![Ethyl 2-({2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12494647.png)

![7-Amino-5-(2-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12494665.png)
![2-(2-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B12494669.png)

![ethyl 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylate](/img/structure/B12494679.png)
![10-(3-chlorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12494683.png)


![N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12494720.png)
![4-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12494726.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494731.png)
